molecular formula C12H10BrN3S B2548099 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207038-55-8

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No. B2548099
CAS RN: 1207038-55-8
M. Wt: 308.2
InChI Key: CWPURRZHSZYRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile” is a complex organic compound. It contains a bromophenyl group, an imidazole ring, and a nitrile group . It is a derivative of phenylacetonitrile, which is an important intermediate in organic synthesis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile”, also known as “2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile”.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated that derivatives of imidazole compounds, including this one, can be effective against a range of bacterial strains, making it a candidate for developing new antibiotics .

Antifungal Properties

Similar to its antibacterial effects, this compound also exhibits antifungal properties. It can inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a valuable compound in the development of antifungal medications, particularly for treating resistant fungal infections .

Anticancer Research

The compound has been studied for its potential anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interacting with specific cellular pathways. This makes it a promising candidate for developing new cancer therapies, especially for cancers that are resistant to conventional treatments .

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties. It can neutralize free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has potential applications in treating diseases associated with oxidative stress, such as neurodegenerative disorders .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues. This makes it a potential candidate for developing new anti-inflammatory drugs for conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

This compound has been found to inhibit certain enzymes that are crucial for the survival of pathogens. By inhibiting these enzymes, the compound can effectively halt the growth and proliferation of harmful microorganisms. This property is particularly useful in the development of enzyme-targeted therapies .

Neuroprotective Effects

Studies have indicated that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments for these conditions .

Drug Development and Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals. It can be used as a building block for creating more complex molecules with desired biological activities. This application is crucial in the field of medicinal chemistry and drug development .

These applications highlight the versatility and potential of “2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile” in various fields of scientific research. Each application opens up new avenues for further investigation and development.

Molbank

Mechanism of Action

The mechanism of action of this compound is not directly available in the literature .

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3S/c1-16-11(8-15-12(16)17-7-6-14)9-2-4-10(13)5-3-9/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPURRZHSZYRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetonitrile

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